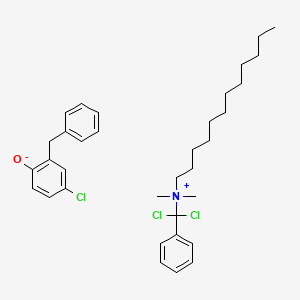

(ar,ar-Dichlorobenzyl)dodecyldimethylammonium 4-chloro-alpha-phenyl-o-cresolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(ar,ar-Diclorobencil)dodecildimetilamonio 4-cloro-alfa-fenil-o-cresolato es un compuesto químico con la fórmula molecular C34H46Cl3NO y un peso molecular de 591.09414 . Este compuesto es conocido por su estructura y propiedades únicas, lo que lo convierte en un tema de interés en diversos campos científicos.

Métodos De Preparación

La síntesis de (ar,ar-Diclorobencil)dodecildimetilamonio 4-cloro-alfa-fenil-o-cresolato implica múltiples pasos, incluida la reacción del cloruro de diclorobencilo con dodecildimetilamina para formar la sal de amonio. Este intermedio se hace reaccionar luego con 4-cloro-alfa-fenil-o-cresol en condiciones específicas para producir el producto final . Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores para aumentar el rendimiento y la pureza.

Análisis De Reacciones Químicas

(ar,ar-Diclorobencil)dodecildimetilamonio 4-cloro-alfa-fenil-o-cresolato se somete a diversas reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos.

Aplicaciones Científicas De Investigación

(ar,ar-Diclorobencil)dodecildimetilamonio 4-cloro-alfa-fenil-o-cresolato tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como catalizador en diversas reacciones químicas.

Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antifúngicas.

Medicina: Se está llevando a cabo la investigación para explorar sus posibles aplicaciones terapéuticas, incluido su uso como ingrediente activo en formulaciones farmacéuticas.

Industria: Se utiliza en la formulación de diversos productos industriales, incluidos desinfectantes y tensioactivos.

Mecanismo De Acción

El mecanismo de acción de (ar,ar-Diclorobencil)dodecildimetilamonio 4-cloro-alfa-fenil-o-cresolato implica su interacción con objetivos moleculares y vías específicas. El compuesto ejerce sus efectos uniéndose a las membranas celulares, alterando la integridad de la membrana e inhibiendo el crecimiento de microorganismos. Esta acción está facilitada por su naturaleza anfipática, lo que le permite interactuar con regiones tanto hidrofóbicas como hidrofílicas de la membrana .

Comparación Con Compuestos Similares

(ar,ar-Diclorobencil)dodecildimetilamonio 4-cloro-alfa-fenil-o-cresolato se puede comparar con otros compuestos similares, como:

Cloruro de benzalconio: Un desinfectante y antiséptico ampliamente utilizado con propiedades antimicrobianas similares.

Cloruro de cetilpiridinio: Otro compuesto de amonio cuaternario con aplicaciones en productos de higiene bucal.

Ácido dodecilbencensulfónico: Utilizado en detergentes y agentes de limpieza, comparte algunas similitudes estructurales. La singularidad de (ar,ar-Diclorobencil)dodecildimetilamonio 4-cloro-alfa-fenil-o-cresolato radica en su combinación específica de grupos funcionales, que le confieren propiedades químicas y biológicas distintivas.

Propiedades

Número CAS |

85940-47-2 |

|---|---|

Fórmula molecular |

C34H46Cl3NO |

Peso molecular |

591.1 g/mol |

Nombre IUPAC |

2-benzyl-4-chlorophenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium |

InChI |

InChI=1S/C21H36Cl2N.C13H11ClO/c1-4-5-6-7-8-9-10-11-12-16-19-24(2,3)21(22,23)20-17-14-13-15-18-20;14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h13-15,17-18H,4-12,16,19H2,1-3H3;1-7,9,15H,8H2/q+1;/p-1 |

Clave InChI |

JJBCGVNLFZEWOV-UHFFFAOYSA-M |

SMILES canónico |

CCCCCCCCCCCC[N+](C)(C)C(C1=CC=CC=C1)(Cl)Cl.C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.